molecular formula C9H11N5O3 B1478874 5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098134-44-0

5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1478874
CAS RN: 2098134-44-0
M. Wt: 237.22 g/mol
InChI Key: IZXOXFHXAMNBNH-UHFFFAOYSA-N
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Description

The compound “5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The “hexahydro” prefix indicates that this core structure is fully saturated, meaning it contains no double bonds or aromaticity. The molecule also contains an azidoacetyl functional group, which includes an azide (N3) and an acetyl (CH3CO) group.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core with a 2-azidoacetyl group attached at the 5-position .


Chemical Reactions Analysis

The azide group is known to be quite reactive and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry . The dione could potentially undergo reactions typical of carbonyl groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the azide group could confer certain chemical reactivity, while the dione could affect the compound’s acidity .

Scientific Research Applications

Cancer Therapeutics

Fibroblast Growth Factor Receptor (FGFR) Inhibition: This compound can be modified to create derivatives that act as potent inhibitors of FGFR, which is crucial in cancer treatment. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and prostate cancers . By inhibiting this pathway, these derivatives can reduce cancer cell proliferation and induce apoptosis.

Medicinal Chemistry

Lead Compound Development: The low molecular weight and structural flexibility of this compound make it an excellent candidate for lead compound development in medicinal chemistry. It can be synthesized with various R-substituted aldehydes to produce a range of compounds with potential therapeutic applications .

Chemical Biology

Signal Transduction Pathway Studies: The compound’s ability to affect FGFR signaling pathways makes it a valuable tool for studying signal transduction in cellular biology. Researchers can use it to investigate the physiological roles of the FGF–FGFR axis in organ development, cell proliferation, migration, angiogenesis, and more .

Biochemistry

Enzyme Inhibition: As a structural analog of pyrrolopyridine, this compound can be used to study enzyme inhibition. It can help in understanding the interaction between small molecules and enzymes, which is fundamental in the design of new drugs .

Pharmacology

Pharmacokinetic Modeling: The compound’s properties can be analyzed to understand its behavior within biological systems. This includes absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for drug development .

Organic Synthesis

Synthetic Intermediate: This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive azido group allows for further functionalization, making it a versatile building block in organic synthesis .

Material Science

Smart Material Development: The azido group in the compound can be utilized to create smart materials that respond to external stimuli, such as light or heat, due to the potential for photochemical or thermal reactions .

Analytical Chemistry

Chromatographic Analysis: Due to its unique structure, this compound can be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in complex mixtures .

Safety and Hazards

Azides are generally considered hazardous due to their high reactivity and potential to explode when shocked or heated . Therefore, handling of this compound should be done with caution.

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

5-(2-azidoacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c10-13-11-3-7(15)14-2-1-5-6(4-14)9(17)12-8(5)16/h5-6H,1-4H2,(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXOXFHXAMNBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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